molecular formula C15H17NO4 B5682135 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide

Cat. No.: B5682135
M. Wt: 275.30 g/mol
InChI Key: SZQZZINOLVHVPD-UHFFFAOYSA-N
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Description

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is an organic compound belonging to the class of chromen derivatives It is characterized by the presence of a chromen ring system substituted with a propyl group, a methyl group, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:

    Reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate: This step is carried out in the presence of a base such as potassium carbonate, under reflux conditions.

    Addition of hydrazine hydrate: This step is performed at room temperature, leading to the formation of the desired acetamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The chromen ring system allows for π-π interactions with aromatic amino acids in proteins, enhancing its binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group and the acetamide moiety differentiates it from other chromen derivatives, influencing its reactivity and interaction with biological targets.

Properties

IUPAC Name

2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-3-4-10-7-14(18)20-15-9(2)12(6-5-11(10)15)19-8-13(16)17/h5-7H,3-4,8H2,1-2H3,(H2,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQZZINOLVHVPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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